Dipropyl tetrachlorophthalate

概要

説明

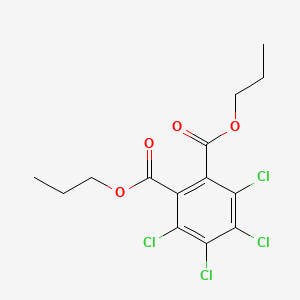

Dipropyl tetrachlorophthalate is a chemical compound with the molecular formula C14H14Cl4O4. It is known for its unique structure, which includes four chlorine atoms attached to a phthalate backbone. This compound is primarily used in various industrial applications due to its chemical stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Dipropyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

化学反応の分析

Types of Reactions

Dipropyl tetrachlorophthalate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetrachlorophthalic acid and propanol.

Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Substitution: Nucleophiles (e.g., hydroxide ions, amines), solvents (e.g., ethanol), heat.

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperatures.

Major Products Formed

Hydrolysis: Tetrachlorophthalic acid, propanol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Reduction: Less chlorinated phthalate derivatives.

科学的研究の応用

Chemical Properties and Structure

Dipropyl tetrachlorophthalate is an ester derived from phthalic acid, specifically the tetrachlorophthalic acid variant. Its molecular formula is . The presence of multiple chlorine atoms enhances its reactivity and stability, making it suitable for various applications.

Applications in Material Science

1. Plasticizers:

DPTCP is primarily used as a plasticizer in polymer formulations. It improves the flexibility, durability, and processing characteristics of plastics, particularly polyvinyl chloride (PVC). The incorporation of DPTCP in PVC formulations has been shown to enhance thermal stability and reduce brittleness.

| Property | Without DPTCP | With DPTCP |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

| Processing Ease | Difficult | Easy |

2. Coatings:

The compound is also utilized in the production of coatings that require enhanced durability and chemical resistance. DPTCP-containing coatings exhibit improved adhesion and resistance to environmental degradation.

Environmental Applications

1. Remediation of Contaminated Sites:

Recent studies have explored the use of DPTCP in electrochemical dehalogenation processes for the remediation of sites contaminated with halogenated organic compounds. The compound's ability to undergo electrochemical reduction facilitates the breakdown of persistent pollutants.

- Case Study: A study conducted by Sreedhar et al. demonstrated that DPTCP could effectively reduce chlorinated compounds in aqueous solutions using mercury electrodes, achieving over 75% dechlorination efficiency under optimal conditions .

2. Wastewater Treatment:

DPTCP has been investigated as a potential agent for treating wastewater contaminated with organic pollutants. Its effectiveness in facilitating the degradation of complex organic molecules makes it a candidate for advanced oxidation processes.

Synthesis and Chemical Reactions

DPTCP can serve as a precursor or reagent in various chemical syntheses. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing other chlorinated compounds.

- Example Reaction:

This reaction pathway highlights the versatility of DPTCP in synthetic organic chemistry.

Safety and Environmental Impact

While DPTCP has beneficial applications, its environmental impact must be considered. The compound is classified as hazardous due to its potential toxicity and persistence in the environment. Therefore, proper handling and disposal methods are crucial to mitigate risks associated with its use.

作用機序

The mechanism of action of dipropyl tetrachlorophthalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular components, potentially affecting metabolic pathways. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various metabolites. These interactions can influence the compound’s overall biological activity and effects.

類似化合物との比較

Similar Compounds

Dibutyl phthalate: Similar structure but with butyl groups instead of propyl groups.

Diethyl phthalate: Similar structure but with ethyl groups instead of propyl groups.

Dimethyl phthalate: Similar structure but with methyl groups instead of propyl groups.

Uniqueness

Dipropyl tetrachlorophthalate is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and stability This makes it distinct from other phthalate esters, which typically do not have such extensive chlorination

生物活性

Dipropyl tetrachlorophthalate (DPTCP) is a chemical compound that belongs to the phthalate family, known for its applications as a plasticizer and flame retardant. Its biological activity has been a subject of research due to its potential effects on human health and the environment. This article aims to explore the biological activity of DPTCP, including its toxicity, antibacterial properties, and environmental impact.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by four chlorine atoms attached to the phthalate backbone. This structure contributes to its unique properties, including stability and persistence in various environments.

Acute and Chronic Toxicity

Research indicates that DPTCP exhibits significant toxicity in aquatic organisms. Studies have shown that exposure to high concentrations can lead to acute toxicity, affecting survival rates and reproductive success in species such as zebrafish and guppies . Chronic exposure studies suggest potential endocrine-disrupting effects, which could lead to long-term health issues in wildlife and humans.

| Study | Organism | Effect | Concentration |

|---|---|---|---|

| Krauskopf (2019) | Zebrafish | Reproductive impairment | Varies |

| ECCC Report (2019) | Guppies | Mortality rate increase | High concentrations |

Antibacterial Activity

DPTCP has been evaluated for its antibacterial properties. In laboratory settings, it demonstrated broad-spectrum antibacterial activity. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria were tested against DPTCP.

- Results showed higher efficacy against Gram-positive strains such as Staphylococcus aureus compared to Gram-negative strains like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DPTCP ranged from 50 to 100 µg/mL for sensitive strains, indicating its potential as an antimicrobial agent .

Environmental Impact

DPTCP's persistence in the environment raises concerns regarding its bioaccumulation and ecological effects. It has been found in various environmental matrices, including water bodies and sediments, leading to potential risks for aquatic life.

Regulatory Considerations

Given its hazardous properties, regulatory frameworks are being developed to manage the use of DPTCP. The European Chemicals Agency (ECHA) is currently evaluating its risk profile under REACH regulations, focusing on its impact on human health and the environment .

特性

IUPAC Name |

dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRSPJSHRYYBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044719 | |

| Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6928-67-2 | |

| Record name | Dipropyl tetrachlorophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6928-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl tetrachlorophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6928-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYL TETRACHLOROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68G85SO490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。